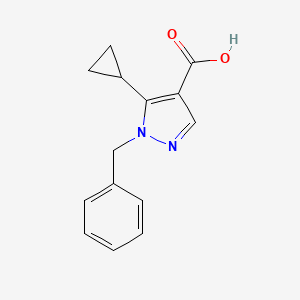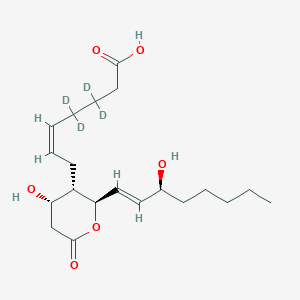
11-Dehydro-thromboxane B2 D4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Dehydro-thromboxane B2 D4 is a deuterium-labeled derivative of 11-Dehydro-thromboxane B2. This compound is a stable isotope-labeled analog used primarily in mass spectrometry for the quantification of 11-Dehydro-thromboxane B2. 11-Dehydro-thromboxane B2 itself is a metabolite of thromboxane A2, which is involved in platelet aggregation and vasoconstriction. The deuterium labeling in this compound allows for precise analytical measurements in various biological and chemical research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-Dehydro-thromboxane B2 D4 involves the incorporation of deuterium atoms into the parent compound, 11-Dehydro-thromboxane B2. The process typically includes the following steps:
Hydrogen-Deuterium Exchange: The introduction of deuterium atoms is achieved through hydrogen-deuterium exchange reactions. This can be done using deuterated solvents and catalysts under controlled conditions.
Purification: The resulting deuterium-labeled compound is purified using chromatographic techniques to ensure the desired isotopic purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale hydrogen-deuterium exchange reactions are conducted in industrial reactors.
Quality Control: Rigorous quality control measures are implemented to ensure the isotopic purity and consistency of the product.
Packaging: The final product is packaged under inert conditions to prevent any degradation or contamination.
Analyse Des Réactions Chimiques
Types of Reactions
11-Dehydro-thromboxane B2 D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.
Substitution: The deuterium atoms can be replaced with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Higher oxidation state compounds with altered biological activity.
Reduced Forms: Compounds with reduced functional groups, potentially altering their reactivity.
Substituted Compounds: Derivatives with new functional groups replacing the deuterium atoms.
Applications De Recherche Scientifique
11-Dehydro-thromboxane B2 D4 has a wide range of scientific research applications, including:
Chemistry
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of 11-Dehydro-thromboxane B2.
Isotope Labeling Studies: Helps in studying reaction mechanisms and metabolic pathways.
Biology
Biomarker Studies: Utilized in the measurement of thromboxane production in biological samples.
Metabolic Research: Aids in understanding the metabolism of thromboxane A2 and its derivatives.
Medicine
Cardiovascular Research: Investigated as a potential biomarker for predicting cardiovascular events and monitoring antiplatelet therapies.
Cancer Research: Explored as a therapeutic target for certain types of cancer
Industry
Pharmaceutical Development: Used in the development and testing of new drugs targeting thromboxane pathways.
Quality Control: Employed in the quality control of pharmaceutical products containing thromboxane analogs.
Mécanisme D'action
11-Dehydro-thromboxane B2 D4 exerts its effects by mimicking the biological activity of 11-Dehydro-thromboxane B2. The compound interacts with thromboxane receptors on platelets and endothelial cells, leading to:
Platelet Aggregation: Promotes the aggregation of platelets, contributing to clot formation.
Vasoconstriction: Induces vasoconstriction, affecting blood flow and pressure.
The molecular targets and pathways involved include:
Thromboxane Receptors: Binding to thromboxane receptors (TP receptors) on platelets and vascular smooth muscle cells.
Signal Transduction Pathways: Activation of G-protein coupled receptor pathways, leading to intracellular calcium release and subsequent cellular responses
Comparaison Avec Des Composés Similaires
Similar Compounds
Thromboxane B2: The parent compound, involved in similar biological processes but without deuterium labeling.
2,3-Dinor-thromboxane B2: Another metabolite of thromboxane A2, used as a biomarker for thromboxane production.
11-Dehydro-thromboxane B2: The non-deuterated form, commonly used in biomarker studies
Uniqueness
11-Dehydro-thromboxane B2 D4 is unique due to its deuterium labeling, which provides:
Enhanced Analytical Precision: The deuterium atoms allow for more accurate quantification in mass spectrometry.
Stable Isotope Tracing: Facilitates the tracing of metabolic pathways and reaction mechanisms with high specificity.
Propriétés
Formule moléculaire |
C20H32O6 |
|---|---|
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
(Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4-,13-12+/t15-,16-,17-,18+/m0/s1/i5D2,8D2 |
Clé InChI |
KJYIVXDPWBUJBQ-DDHOZZTNSA-N |
SMILES isomérique |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](CC(=O)O[C@@H]1/C=C/[C@H](CCCCC)O)O |
SMILES canonique |
CCCCCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


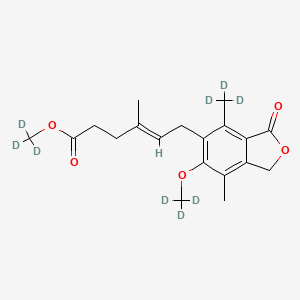
![2-{[5-(2-fluorophenoxymethyl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12430382.png)
![7-Fluoropyrrolo[1,2-a]quinolin-4-amine](/img/structure/B12430394.png)
![(1R,5aS,9aS,9bR)-5,5a,6,7,8,9,9a,9b-Octahydro-1-hydroxy-6,6,9a-trimethylnaphtho[1,2-c]furan-3(1H)-one](/img/structure/B12430408.png)
![1-(Trifluoromethylsulfanyl)-4-[[4-(trifluoromethylsulfanyl)phenoxy]methyl]benzene](/img/structure/B12430409.png)
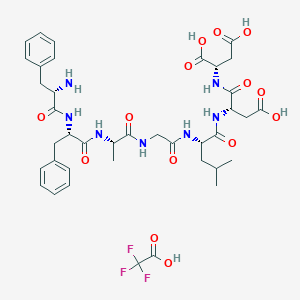
![[(E)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino]methanesulfonic acid](/img/structure/B12430412.png)
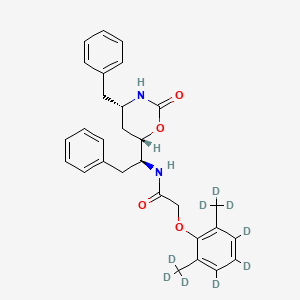
![3-Bromo-6-chlorothieno[3,2-c]pyridine](/img/structure/B12430419.png)


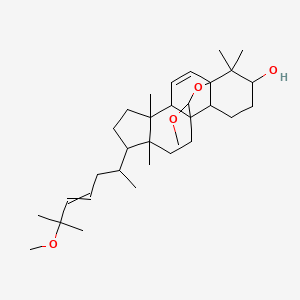
![5-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[[4-(oxiran-2-yl)phenyl]methyl]pyridin-2-one](/img/structure/B12430456.png)
